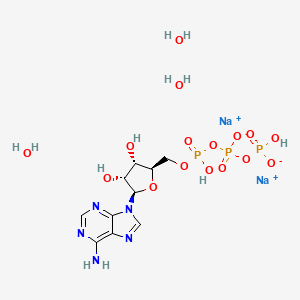
Adenosine 5'-triphosphate disodium salt trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-triphosphate disodium salt trihydrate is a chemical compound with the empirical formula C10H20N5Na2O16P3. It is a form of adenosine triphosphate (ATP) that is stabilized with disodium salt and three molecules of water. ATP is a central molecule in cellular energy transfer, playing a crucial role in various biochemical processes, including respiration, biosynthetic reactions, and cell signaling .
作用機序
Adenosine 5’-triphosphate disodium salt trihydrate (ATP)
is a central component of energy storage and metabolism in vivo . Here is an overview of its mechanism of action:
Target of Action
The primary targets of ATP are various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . It acts as a substrate for many kinases involved in cell signaling and adenylate cyclase that produce the secondary messenger cyclic adenosine monophosphate (cAMP) .
Mode of Action
ATP interacts with its targets by providing the metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . It also increases the activity of Ca2±activated K+ channels .
Biochemical Pathways
ATP participates in several biological processes. It is involved in the ATP turnover cycle of microtubule motors and plays a role in activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome . It also contributes to the stimulation of bone marrow-derived dendritic cells (BMDCs) in vitro .
Pharmacokinetics
The pharmacokinetics of ATP are influenced by its solubility. It is soluble in water (50 mg/mL), which can impact its bioavailability . .
Result of Action
The action of ATP results in various molecular and cellular effects. For instance, it enhances the feeding rate in a feeding behavior study of Rhodnius prolixus . It also plays a crucial role in energy storage and metabolism .
Action Environment
The action, efficacy, and stability of ATP can be influenced by environmental factors. For example, ATP solutions stored frozen are stable for at least one year, and a refrigerated solution would be stable for at least one week . The pH of the environment can also affect its solubility .
生化学分析
Biochemical Properties
Adenosine 5’-triphosphate disodium salt trihydrate participates in several biological processes such as membrane transport, muscle contraction, and synthesis, and degradation of biological molecules . It serves as an intracellular and extracellular signaling molecule in certain cellular processes such as cell motility, organ development, neurotransmission, and insulin secretion .
Cellular Effects
Adenosine 5’-triphosphate disodium salt trihydrate influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . It is involved in the ATP turnover cycle of microtubule motors and plays a role in activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome .
Molecular Mechanism
At the molecular level, Adenosine 5’-triphosphate disodium salt trihydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a substrate for proteins of the kinesin superfamily .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-triphosphate disodium salt trihydrate change over time. It has been used to determine ATP levels in various bacterial cultures
Metabolic Pathways
Adenosine 5’-triphosphate disodium salt trihydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed studies on its effects on metabolic flux or metabolite levels are yet to be conducted.
準備方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate disodium salt trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using ATP synthase. This process typically occurs under controlled conditions with specific pH and temperature settings to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate disodium salt trihydrate often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The final product is crystallized to obtain the disodium salt trihydrate form .
化学反応の分析
Types of Reactions
Adenosine 5’-triphosphate disodium salt trihydrate undergoes various chemical reactions, including:
Hydrolysis: ATP can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) or to adenosine monophosphate (AMP) and pyrophosphate (PPi).
Phosphorylation: ATP acts as a phosphate donor in phosphorylation reactions, transferring a phosphate group to substrates such as proteins, sugars, and lipids.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions with the presence of enzymes such as ATPases.
Phosphorylation: Requires kinases and specific substrates under physiological conditions.
Major Products
Hydrolysis: ADP, AMP, Pi, and PPi.
Phosphorylation: Phosphorylated substrates, ADP, and AMP.
科学的研究の応用
Adenosine 5’-triphosphate disodium salt trihydrate is widely used in scientific research due to its central role in cellular metabolism. Some key applications include:
Biochemistry: Used to study enzyme kinetics and energy transfer processes.
Cell Biology: Employed in assays to measure cellular ATP levels, which are indicative of cell viability and metabolic activity.
類似化合物との比較
Similar Compounds
Adenosine diphosphate (ADP): A lower-energy form of ATP with two phosphate groups.
Adenosine monophosphate (AMP): A further hydrolyzed form with one phosphate group.
Guanosine triphosphate (GTP): Similar to ATP but with guanine as the nucleobase.
Uniqueness
Adenosine 5’-triphosphate disodium salt trihydrate is unique due to its high-energy phosphate bonds, making it a primary energy currency in cells. Its ability to donate phosphate groups in phosphorylation reactions and its role in energy transfer distinguish it from other nucleotides .
特性
CAS番号 |
51963-61-2 |
|---|---|
分子式 |
C10H20N5Na2O16P3 |
分子量 |
605.19 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate;trihydrate |
InChI |
InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 |
InChIキー |
MWEQTWJABOLLOS-AZGWGOJFSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |
物理的記述 |
Solid |
溶解性 |
1000.0 mg/mL; 862 mg/mL (magnesium salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2816217.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)
![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)
![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)
![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)
